molecular formula C23H19BrN2O3 B5413525 3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide

3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide

Cat. No. B5413525
M. Wt: 451.3 g/mol
InChI Key: GTIWLAWTANLQIZ-UUHNUVTMSA-N
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Description

The compound “3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a bromo group (-Br), a phenyl group (a benzene ring), and a furan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and phenyl group would contribute to the compound’s aromaticity, while the bromo group would be a significant source of molecular polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromo group could be involved in substitution reactions, the amide group could participate in hydrolysis or condensation reactions, and the double bonds in the butadienyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo group would likely make the compound relatively dense and possibly volatile. The compound’s solubility would depend on the balance of polar and nonpolar groups .

properties

IUPAC Name

3-bromo-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-19-11-5-10-18(15-19)22(27)26-21(13-4-9-17-7-2-1-3-8-17)23(28)25-16-20-12-6-14-29-20/h1-15H,16H2,(H,25,28)(H,26,27)/b9-4+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIWLAWTANLQIZ-UUHNUVTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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